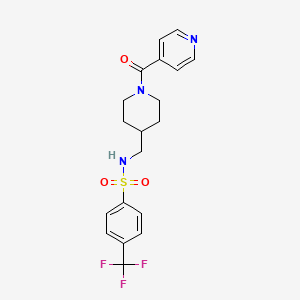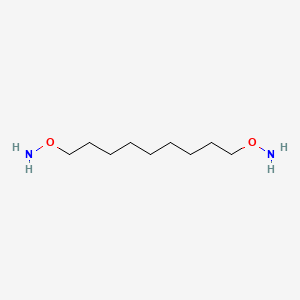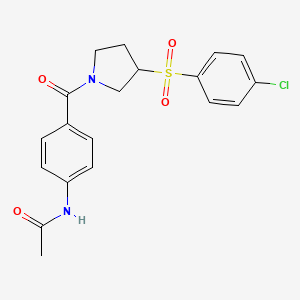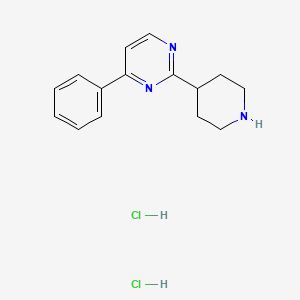![molecular formula C24H28N4O2 B2489340 6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2177060-81-8](/img/structure/B2489340.png)
6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from base chemicals through to the final compound. For instance, the reaction of trimethylquinoline with tert-butyl pyrocatechol derivatives under specific conditions can lead to complex heterocyclic compounds (Tkachev et al., 2017). These processes are carefully designed to introduce functional groups at specific positions in the molecule, critical for the compound's intended physical and chemical properties.
Molecular Structure Analysis
The molecular structure of these compounds is often determined using techniques like X-ray diffraction, revealing detailed information about the arrangement of atoms and bonds. Studies such as these can help understand the tautomeric forms and structural characteristics in various phases, providing insights into the stability and reactivity of the molecule (Didierjean et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving these compounds can be complex, including nucleophilic additions, Mannich reactions, and more. These reactions can significantly alter the molecule's properties, making it suitable for various applications. For example, modifications on the tert-butyl pyrocatechol backbone can lead to different derivatives with unique reactivity and properties (Sayapin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Reactions
The study on manganese(II) complexes, including compounds related to 6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one, highlights their potential catalytic activity. These complexes have been shown to act as catalysts in the oxidation of specific substrates to their corresponding quinones and phenoxazinones, indicating their utility in biochemical processes and synthetic chemistry (Kaizer et al., 2008).
Synthesis of Fused Isoquinolines
Research into the synthesis methods of fused isoquinolines suggests that compounds similar to this compound can be efficiently produced through specific reactions involving hydrazonoyl halides. These methods offer high yields of the desired products, which are valuable for pharmaceutical applications and the study of biological activities (Awad et al., 2002).
Applications in Heterocyclic Chemistry
The compound's structure is pertinent to heterocyclic chemistry, where its derivatives are synthesized for various applications. For instance, the Pfitzinger reaction has been used to synthesize quinoline-4-carboxylic acids fused with heterocycles, demonstrating the compound's versatility in creating biologically active molecules (Moskalenko et al., 2011).
Synthesis of Imidazoazines
The flash vacuum thermolysis of tert-butylimines, including those related to this compound, has been explored for the efficient synthesis of imidazoazines. This method provides a novel approach to accessing a variety of imidazoazine derivatives, which are important in medicinal chemistry (Justyna et al., 2017).
Antimicrobial Activity
A series of compounds, including structures related to this compound, have been synthesized and tested for their antimicrobial activity. These studies indicate potential applications in developing new antimicrobial agents, highlighting the importance of such compounds in addressing resistance issues (Zaki et al., 2019).
Eigenschaften
IUPAC Name |
6-tert-butyl-2-[[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-24(2,3)20-8-9-21(29)28(26-20)16-17-11-14-27(15-12-17)23(30)22-19-7-5-4-6-18(19)10-13-25-22/h4-10,13,17H,11-12,14-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAMNJARZGIRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2489257.png)
![3-(3-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2489259.png)
![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2489266.png)
![N-[1-[(2,4-Dimethylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2489267.png)
methanone](/img/structure/B2489268.png)


![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

